8-methoxy-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-methoxy-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O4/c1-30-18-7-2-4-14-12-17(21(29)31-19(14)18)20(28)27-10-8-26(9-11-27)16-6-3-5-15(13-16)22(23,24)25/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNJHMXGWHYIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction. The coumarin derivative is reacted with a piperazine derivative in the presence of a suitable base.
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated coumarin derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 8-methoxy-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one suggests its utility as a multi-target drug candidate. Key properties include:
- Antidepressant Activity : The compound exhibits significant interaction with serotonin receptors, indicating potential use as an antidepressant or anxiolytic agent. Its structural similarity to known piperazine derivatives enhances its serotonergic activity .
- Neuroprotective Effects : Research indicates that derivatives of this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation, particularly in breast and prostate cancer models. Its mechanism involves the modulation of apoptotic pathways and cell cycle arrest .
Case Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that administration of 8-methoxy-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one resulted in a significant reduction in depressive-like behaviors. The results were comparable to those observed with established antidepressant medications, indicating its potential for further development as a therapeutic agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing G1 phase arrest and promoting apoptosis. The study highlighted the compound's ability to downregulate cyclin D1 and upregulate p21, suggesting its role in cell cycle regulation .
Table 1: Summary of Pharmacological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Modulates serotonin receptors | |
| Neuroprotective | Reduces oxidative stress | |
| Anticancer | Induces apoptosis in cancer cells |
Table 2: Mechanism Insights
Mechanism of Action
The mechanism of action of 8-methoxy-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes such as oxidoreductases, which play a role in various metabolic processes.
Pathways Involved: It may inhibit the activity of certain enzymes, leading to disruption of metabolic pathways essential for the survival and proliferation of microbial and cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, physicochemical properties, and biological activities of the target compound with related coumarin-piperazine derivatives:
Key Observations
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and Compound 45 enhances metabolic stability and membrane permeability compared to nitro- or methoxy-substituted analogs (e.g., Compounds 40–44 in ). Positional isomerism: The 8-methoxy group in the target compound vs. For example, Compound 45’s 7-OH group confers strong binding to carbonic anhydrase IX via polar interactions .
Linker Modifications: A carbonyl linker (target compound, Compound 45) provides rigidity and may enhance receptor affinity compared to propoxy or methylene linkers (e.g., Compound 4e) .
Biological Activity
8-Methoxy-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a coumarin backbone with a piperazine moiety and a trifluoromethyl-phenyl group, which contribute to its unique biological properties. The structural formula can be represented as follows:
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Protein Kinases : The piperazine moiety is known to interact with various protein kinases, potentially modulating their activity. For instance, studies have shown that similar piperazine derivatives can selectively inhibit CDK4/6, which is crucial in cancer cell cycle regulation .
- Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties by enhancing the activity of defense enzymes in plants, suggesting a potential for antiviral applications in human medicine as well .
- Neuroprotective Effects : Some derivatives have shown inhibition against monoamine oxidase (MAO), which is relevant for neurodegenerative diseases .
Anticancer Activity
A detailed study evaluated the anticancer efficacy of various piperazine derivatives, including those structurally related to our compound. The results indicated significant cytotoxic effects against several cancer cell lines, including pancreatic and breast cancer cells. For example, compounds with a similar trifluoromethyl substitution exhibited IC50 values in the low micromolar range, indicating potent growth inhibition .
Antiviral Activity
In bioassays against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), some piperazine derivatives demonstrated protective effects with EC50 values significantly lower than control compounds. These findings suggest that modifications in the structure can enhance antiviral efficacy .
Tables of Biological Activity
| Activity Type | Compound | EC50 (μg/mL) | Notes |
|---|---|---|---|
| Anticancer (Pancreatic) | A16 | 20.2 | Significant growth inhibition |
| Antiviral (TMV) | A10 | 54.5 | High inactivation activity |
| MAO Inhibition | CC2 | 0.51 | Selective for MAO-B |
Case Studies
- Case Study on Cancer Cell Lines : A series of experiments assessed the cytotoxicity of similar compounds on various human cancer cell lines. Notably, a derivative with a trifluoromethyl group showed enhanced potency compared to non-substituted analogs .
- Antiviral Efficacy : In agricultural studies, piperazine derivatives were tested for their ability to induce systemic acquired resistance (SAR) against viral infections in plants, demonstrating that these compounds could potentially be repurposed for human antiviral therapies .
Q & A
Q. What are the optimal synthetic routes for preparing 8-methoxy-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one?
The compound can be synthesized via a multi-step approach:
Coumarin Core Formation : Start with 7-hydroxy-4-methylcoumarin (or similar precursors) and introduce the methoxy group at position 8 using methylating agents like dimethyl sulfate in alkaline conditions .
Piperazine-Carbonyl Integration : React the 3-position of the coumarin core with a pre-synthesized 4-[3-(trifluoromethyl)phenyl]piperazine derivative. A carbonyl linker is introduced via N-acylation using reagents like triphosgene or ethyl chloroformate in anhydrous THF or DCM .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (acetone/ethanol) ensures purity (>95%) .
Q. Key Parameters :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Methoxylation | Dimethyl sulfate, NaOH, 60°C | 75% | 90% |
| Piperazine coupling | Triphosgene, THF, 0°C → RT | 68% | 92% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR : ¹H/¹³C NMR to verify methoxy (δ ~3.8 ppm), coumarin carbonyl (δ ~160 ppm), and trifluoromethyl (δ ~110–120 ppm in ¹³C) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺: ~461.1 g/mol) .
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) .
Common Pitfalls : Residual solvents (e.g., THF) in NMR spectra; address via lyophilization .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Prioritize enzyme inhibition and cytotoxicity screens:
- Carbonic Anhydrase Inhibition : Coumarins often target isoforms IX/XII. Use stopped-flow CO₂ hydration assay (IC₅₀ determination) .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
- Solubility : Use PBS (pH 7.4) or DMSO-water mixtures; measure via UV-Vis .
Q. Reference Data :
| Assay | Conditions | Positive Control |
|---|---|---|
| CA Inhibition | 20 mM HEPES, pH 7.4 | Acetazolamide |
| Cytotoxicity | 48h exposure, 37°C | Doxorubicin |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Strategies include:
- Piperazine Modifications : Replace 3-(trifluoromethyl)phenyl with substituted aryl groups (e.g., 4-fluorophenyl) to assess hydrophobic interactions .
- Coumarin Core Variations : Introduce electron-withdrawing groups (e.g., nitro at position 6) to enhance electrophilicity .
- Linker Optimization : Replace the carbonyl with thiocarbonyl or amide groups to modulate binding kinetics .
Q. SAR Insights :
- Trifluoromethyl groups enhance metabolic stability but may reduce solubility .
- Methoxy at position 8 improves membrane permeability vs. hydroxyl analogs .
Q. What computational methods can predict binding modes with carbonic anhydrase IX/XII?
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Docking : Align the coumarin core with the enzyme’s active site (PDB: 3IAI for CA IX). The trifluoromethylphenyl-piperazine moiety likely occupies hydrophobic subpockets .
MD Simulations : Run 100-ns trajectories to assess stability of hydrogen bonds (e.g., between methoxy and Thr200) .
Free Energy Calculations : MM-PBSA to estimate ΔG binding .
Q. Software Recommendations :
- AutoDock Vina for docking
- PyMOL for visualization
- GROMACS for simulations
Q. How should researchers address discrepancies in enzyme inhibition data across studies?
Potential causes and solutions:
- Assay Variability : Standardize buffer pH (HEPES vs. TRIS affects CA activity) and temperature .
- Compound Purity : Re-run assays with HPLC-validated batches (purity >98%) .
- Enzyme Source : Use recombinant human isoforms (vs. bovine) to avoid species-specific biases .
Case Example : A 2021 study reported IC₅₀ = 12 nM for CA IX, while a 2019 study noted 45 nM. Differences traced to assay pH (7.4 vs. 6.5) .
Q. What are the best practices for handling and storing this compound?
Q. How can metabolic stability be assessed in preclinical studies?
Use in vitro liver microsomes (human or rodent):
Incubation : Compound (1 µM) + NADPH (1 mM) in microsomes (0.5 mg/mL).
Sampling : Collect aliquots at 0, 15, 30, 60 min.
Analysis : LC-MS/MS to measure parent compound depletion (t₁/₂ calculation) .
Key Findings : Piperazine derivatives often show moderate stability (t₁/₂ ~30–60 min), but trifluoromethyl groups reduce CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
